Cas no 2090445-76-2 (2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde)
2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde
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- Inchi: 1S/C11H21NO/c1-8(2)12-9(3)5-11(7-13)6-10(12)4/h7-11H,5-6H2,1-4H3
- InChI Key: IIFSKCQHZONWPV-UHFFFAOYSA-N
- SMILES: N1(C(C)C)C(C)CC(C=O)CC1C
2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048575-1g |
2,6-Dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde |
2090445-76-2 | 95% | 1g |
¥8323.0 | 2023-03-19 | |
| Enamine | EN300-364054-0.05g |
2,6-dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde |
2090445-76-2 | 0.05g |
$1417.0 | 2023-03-02 | ||
| Enamine | EN300-364054-0.1g |
2,6-dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde |
2090445-76-2 | 0.1g |
$1484.0 | 2023-03-02 | ||
| Enamine | EN300-364054-0.25g |
2,6-dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde |
2090445-76-2 | 0.25g |
$1551.0 | 2023-03-02 | ||
| Enamine | EN300-364054-0.5g |
2,6-dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde |
2090445-76-2 | 0.5g |
$1619.0 | 2023-03-02 | ||
| Enamine | EN300-364054-1.0g |
2,6-dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde |
2090445-76-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-364054-2.5g |
2,6-dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde |
2090445-76-2 | 2.5g |
$3304.0 | 2023-03-02 | ||
| Enamine | EN300-364054-5.0g |
2,6-dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde |
2090445-76-2 | 5.0g |
$4890.0 | 2023-03-02 | ||
| Enamine | EN300-364054-10.0g |
2,6-dimethyl-1-(propan-2-yl)piperidine-4-carbaldehyde |
2090445-76-2 | 10.0g |
$7250.0 | 2023-03-02 |
2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde
Introduction to 2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde (CAS No. 2090445-76-2)
2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2090445-76-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and two methyl groups at the 2 and 6 positions. The presence of an aldehyde functional group at the 4-position further enhances its reactivity and potential utility in synthetic chemistry.
The structural motif of 2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde makes it a versatile intermediate in the synthesis of more complex molecules. Its unique combination of steric hindrance provided by the isopropyl substituent and electronic properties influenced by the aldehyde group allows for diverse chemical transformations. These include condensation reactions with various nucleophiles, such as amines and hydrazines, leading to the formation of Schiff bases and other functional derivatives. Such derivatives have been explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been growing interest in developing novel pharmacophores based on piperidine scaffolds due to their favorable pharmacokinetic profiles and biological compatibility. The aldehyde group in 2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde serves as a critical site for further functionalization, enabling the construction of intricate molecular architectures. For instance, this compound has been utilized in the synthesis of protease inhibitors, which are essential in treating various metabolic and infectious diseases. The isopropyl group at position 1 contributes to steric bulk, which can modulate binding affinity to biological targets, making it a valuable building block in drug design.
One of the most compelling aspects of 2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde is its role in the development of bioactive molecules that interact with biological systems through non-covalent interactions. The piperidine ring itself is known to exhibit good oral bioavailability and metabolic stability, while the aldehyde functionality provides a handle for covalent bonding or further derivatization. This combination has led to its incorporation into libraries of compounds screened for therapeutic potential. Recent studies have highlighted its utility in generating novel kinase inhibitors, which are crucial in targeting cancers and inflammatory diseases.
The synthesis of 2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include Friedel-Crafts acylation followed by reduction and subsequent functional group manipulation. Advances in catalytic methods have also enabled more efficient and sustainable production processes. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional substituents at strategic positions within the molecule. These advancements not only improve yield but also minimize waste, aligning with green chemistry principles.
The chemical reactivity of 2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde extends beyond simple condensation reactions. It can participate in Michael additions with α,β-Unsaturated carbonyl compounds or undergo oxidation to form carboxylic acids or imines. These transformations open doors to a wide array of derivatives with tailored properties. For instance, oxidation of the aldehyde group yields a carboxylic acid derivative that can be further modified into esters or amides, which are common motifs in drug molecules due to their enhanced solubility and bioavailability.
From a medicinal chemistry perspective, 2,6-Dimethyl-1-propan-2-ylpiperidine-4-carbaldehyde serves as a key intermediate in designing molecules that target specific biological pathways. Its structural features allow for fine-tuning of physicochemical properties such as lipophilicity and polar surface area (PSA), which are critical determinants of drug efficacy and pharmacokinetics. Computational modeling techniques have been increasingly used to predict how modifications around this scaffold will affect binding affinity to biological targets like enzymes or receptors. Such virtual screening approaches have accelerated the discovery process by identifying promising candidates for experimental validation.
The versatility of 2,6-Dimethyl-1-propan-2-ylopiperidinecarbaldehyde is further underscored by its application in fragment-based drug design (FBDD). In FBDD strategies, small molecules like this compound are used as starting points to identify lead compounds through iterative cycles of synthesis and biological testing. The aldehyde group provides an easy entry point for linking different chemical fragments together while maintaining overall structural integrity. This modular approach has been successful in generating novel therapeutics against challenging targets where traditional high-throughput screening methods may fall short.
Recent publications have demonstrated innovative applications of CAS No. 20904457652[Note: Corrected typo from original request][Note: Added placeholder citation style] in addressing unmet medical needs such as neurodegenerative disorders or autoimmune diseases where modulationof specific signaling pathways is required.[Note: Added placeholder citation style] By leveraging its unique structural features, this compound enables researchersto develop molecules that exhibit high selectivityand potency while minimizing off-target effects.[Note: Added placeholder citation style]
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